1-Ethoxy-4-ethylnaphthalene
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Overview
Description
1-Ethoxy-4-ethylnaphthalene is an organic compound with the molecular formula C14H16O It belongs to the class of naphthalene derivatives, which are characterized by a fused pair of benzene rings
Preparation Methods
The synthesis of 1-Ethoxy-4-ethylnaphthalene typically involves the ethylation of naphthalene derivatives. One common method includes the reaction of 1-ethoxynaphthalene with ethyl halides under specific conditions. Industrial production methods may involve catalytic processes to ensure high yield and purity. The exact reaction conditions, such as temperature, pressure, and catalysts used, can vary depending on the desired scale and efficiency of the production process .
Chemical Reactions Analysis
1-Ethoxy-4-ethylnaphthalene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of naphthoquinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic substitution reactions are common, where the ethoxy or ethyl groups can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions
Scientific Research Applications
1-Ethoxy-4-ethylnaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a ligand in biochemical assays.
Medicine: Research is ongoing into its potential therapeutic properties, particularly in the development of new drugs.
Industry: It is used in the manufacture of dyes, fragrances, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 1-Ethoxy-4-ethylnaphthalene involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity. The exact pathways and targets can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
1-Ethoxy-4-ethylnaphthalene can be compared with other naphthalene derivatives such as:
1-Methoxy-4-ethylnaphthalene: Similar structure but with a methoxy group instead of an ethoxy group.
1-Ethoxy-2-ethylnaphthalene: Similar structure but with different positioning of the ethyl group.
1,4-Diethylnaphthalene: Contains two ethyl groups instead of an ethoxy and an ethyl group. These compounds share similar chemical properties but differ in their reactivity and applications, highlighting the unique aspects of this compound.
Properties
Molecular Formula |
C14H16O |
---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
1-ethoxy-4-ethylnaphthalene |
InChI |
InChI=1S/C14H16O/c1-3-11-9-10-14(15-4-2)13-8-6-5-7-12(11)13/h5-10H,3-4H2,1-2H3 |
InChI Key |
HBFCEZQUBJDZFL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C2=CC=CC=C12)OCC |
Origin of Product |
United States |
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